Ethyl 5-bromopicolinimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

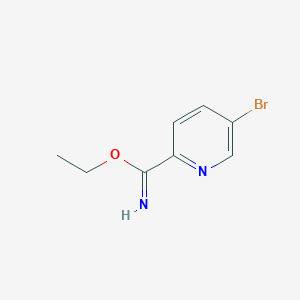

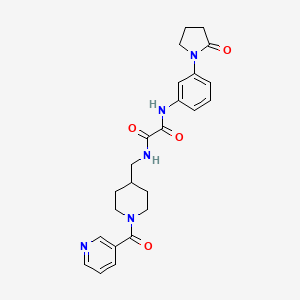

Ethyl 5-bromopicolinimidate is a chemical compound with the formula C8H9BrN2O . It is also known by its CAS number 1354927-82-4 . This compound is related to 5-Bromonicotinamide, a heterocyclic aromatic compound containing a pyridine ring substituted at position 3 by a carboxamide group .

Synthesis Analysis

A paper published in Analytical and Bioanalytical Chemistry discusses the use of ethyl 5-bromopicolinimidate (EBPI) as a reagent for the isotopic N-terminal derivatization in de novo sequencing by MS/MS . The paper demonstrates the combined advantage of a significant MALDI signal enhancement and Br isotopic signature in de novo sequencing by MS/MS .Chemical Reactions Analysis

The paper in Analytical and Bioanalytical Chemistry discusses the use of ethyl 5-bromopicolinimidate (EBPI) in the process of de novo sequencing of protein N terminus . The bromine isotopic tag incorporated to the N terminus distinguishes N-terminal ion series from C-terminal ion series, facilitating de novo N-terminal sequencing of protein .Physical And Chemical Properties Analysis

Ethyl 5-bromopicolinimidate has a molecular weight of 229.07386 . Further physical and chemical properties are not directly available from the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Heterocyclic Chemistry

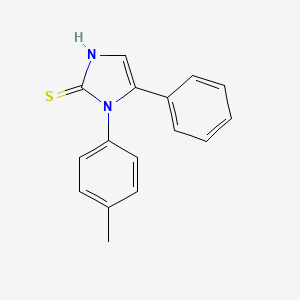

Ethyl 5-bromopicolinimidate and related compounds have notable applications in the synthesis of complex heterocyclic structures. For instance, studies have shown the use of related bromophenyl ethyl groups as building blocks in radical cyclisation reactions with azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles and cyclisation of intermediate aryl radicals to yield new 6-membered rings attached to azoles, demonstrating the utility of these compounds in creating intricate molecular architectures (Allin et al., 2005).

Molecular Structure and Crystallography

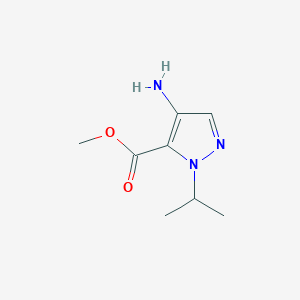

Ethyl 5-bromopicolinimidate analogs have been used in crystallography to explore molecular structures. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of ethyl 5-bromopicolinimidate, allowed for detailed molecular structure analysis through X-ray crystallography, demonstrating the role of these compounds in elucidating complex molecular structures (Luo et al., 2019).

Applications in Chemical Kinetics

In chemical kinetics, derivatives of Ethyl 5-bromopicolinimidate have been used to study nucleophilic substitution reactions, offering insights into reaction mechanisms and solvent effects. For instance, the reaction of 2-bromo-5-nitrothiophene with morpholine, a process relevant to Ethyl 5-bromopicolinimidate chemistry, provided information on solvent effects and reaction kinetics, highlighting the importance of such compounds in understanding fundamental chemical processes (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Applications in Chemistry Education

Ethyl 5-bromopicolinimidate and similar compounds find their application in educational contexts as well, specifically in teaching chemistry concepts. Research in chemistry education has utilized compounds like Ethyl bromide, a related compound, as a case study to enhance student understanding and engagement in the subject, demonstrating the pedagogical value of such chemicals (Han Li-rong, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-bromopyridine-2-carboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-12-8(10)7-4-3-6(9)5-11-7/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLNHTWEMFDNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=NC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromopicolinimidate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)

![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)

![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2591249.png)

![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2591255.png)